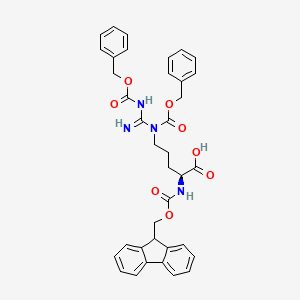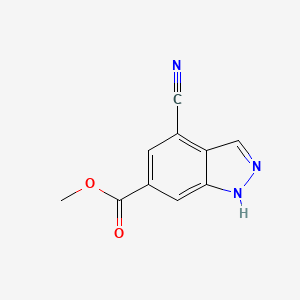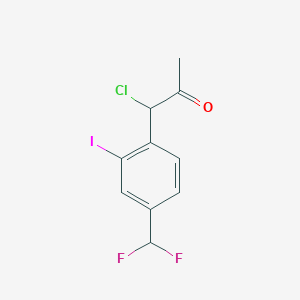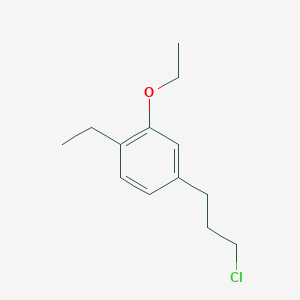
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 3-ethoxy-4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 1-(3-propyl)-3-ethoxy-4-ethylbenzene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 1-(3-hydroxypropyl)-3-ethoxy-4-ethylbenzene or 1-(3-cyanopropyl)-3-ethoxy-4-ethylbenzene.
Oxidation: Formation of 3-ethoxy-4-ethylbenzaldehyde or 3-ethoxy-4-ethylbenzoic acid.
Reduction: Formation of 1-(3-propyl)-3-ethoxy-4-ethylbenzene.
科学的研究の応用
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of aromatic hydrocarbons on biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. This reactivity allows it to participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds. The ethoxy and ethyl groups can also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-(3-Chloropropyl)-3-methoxy-4-ethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Chloropropyl)-4-ethylbenzene: Lacks the ethoxy group, making it less polar.
1-(3-Chloropropyl)-3-ethoxybenzene: Lacks the ethyl group, affecting its steric and electronic properties.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-4-ethylbenzene is unique due to the combination of its substituents, which confer specific reactivity and properties. The presence of both ethoxy and ethyl groups can influence its solubility, boiling point, and reactivity compared to similar compounds. This makes it a valuable compound for various applications in organic synthesis and industrial chemistry.
特性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC名 |
4-(3-chloropropyl)-2-ethoxy-1-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-12-8-7-11(6-5-9-14)10-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChIキー |
SQJYKUIMYGTRCT-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CCCCl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


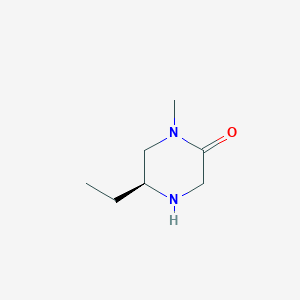
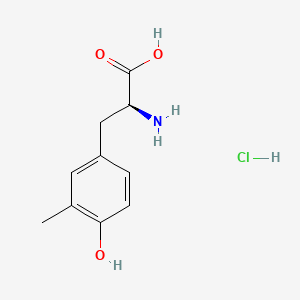
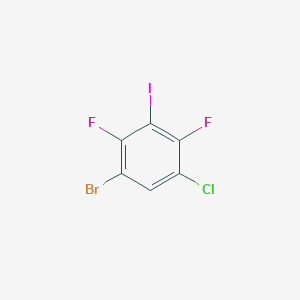
![2-Amino-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B14041348.png)
![tert-Butyl (4-(dipropylcarbamoyl)-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[b]azepin-2-yl)carbamate](/img/structure/B14041360.png)
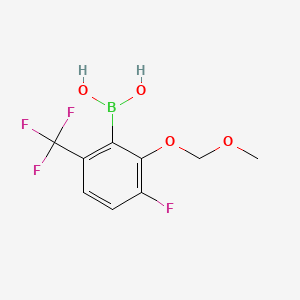
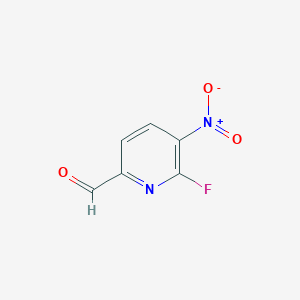
![N-Methyl-2-azaspiro[4.4]nonan-4-amine](/img/structure/B14041379.png)
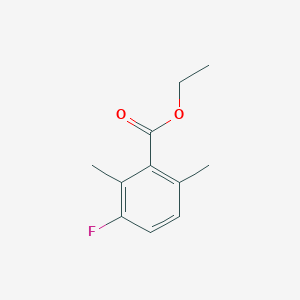
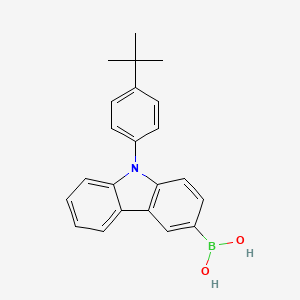
![Ethyl 5-chlorothiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14041393.png)
